2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide
Beschreibung
BenchChem offers high-quality 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,4-dioxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-11-10-16(24-25-18)14-8-4-5-9-15(14)22-20(29)17-12-19(28)26(21(30)23-17)13-6-2-1-3-7-13/h1-12H,(H,22,29)(H,23,30)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBJIHIIZESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a potent regulator of multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK. Overexpression or mutation of EGFR potently enhances the growth of many solid tumors.
Mode of Action
The compound interacts with EGFR by binding to a novel protein-protein interface involving the extracellular domain III of the EGFR. This interaction stabilizes a novel prone extracellular tetrameric EGFR configuration. The stabilization of this tetrameric configuration can modulate the internalization of the EGFR effector protein Grb2.
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK. These pathways play crucial roles in cell growth and survival. By modulating the internalization of Grb2, the compound can potentially influence these pathways and their downstream effects.
Result of Action
The compound’s action results in the modulation of Grb2 internalization. Grb2 is an adaptor protein that is responsive to EGFR activation. By affecting the internalization of Grb2, the compound can potentially influence the signaling required for cell growth and survival.
Action Environment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
